molecular formula C6H10O4S B153541 1,1-dioxothiane-4-carboxylic acid CAS No. 64096-87-3

1,1-dioxothiane-4-carboxylic acid

Cat. No. B153541
Key on ui cas rn: 64096-87-3
M. Wt: 178.21 g/mol
InChI Key: RPJRJUVGGDVVDF-UHFFFAOYSA-N
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Patent
US08889670B2

Procedure details

In a microwave vial is added 1,1-Dioxo-tetrahydro-1λ6-thiopyran-4,4-dicarboxylic acid (112 mg; 0.504 mmol), 2% cross-linked poly-4-vinylpyridine (225 mg) and DMF (2.1 mL). The vial is sealed and placed into microwave oven for 10 minutes at 95° C. After cooling, the mixture is filtered through filter paper and washed the paper with diethyl ether. The filtrate is concentrated in vacuo to afford the title compound.
Name
1,1-Dioxo-tetrahydro-1λ6-thiopyran-4,4-dicarboxylic acid
Quantity
112 mg
Type
reactant
Reaction Step One
[Compound]
Name
poly-4-vinylpyridine
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:14])[CH2:7][CH2:6][C:5](C(O)=O)([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1>CN(C=O)C>[O:1]=[S:2]1(=[O:14])[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
1,1-Dioxo-tetrahydro-1λ6-thiopyran-4,4-dicarboxylic acid
Quantity
112 mg
Type
reactant
Smiles
O=S1(CCC(CC1)(C(=O)O)C(=O)O)=O
Name
poly-4-vinylpyridine
Quantity
225 mg
Type
reactant
Smiles
Name
Quantity
2.1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial is sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
WASH
Type
WASH
Details
washed the paper with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=S1(CCC(CC1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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